5-methoxy-1H-indazole-7-carbaldehyde
Overview
Description
5-Methoxy-1H-indazole-7-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are found in various natural products and pharmaceuticals. The presence of a methoxy group at the 5-position and a carbaldehyde group at the 7-position of the indazole ring makes this compound unique and of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1H-indazole-7-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-methoxy-2-nitrobenzaldehyde with hydrazine hydrate in the presence of a catalyst such as iron(III) chloride in methanol at elevated temperatures can yield the desired indazole compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective and environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1H-indazole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: 5-Methoxy-1H-indazole-7-carboxylic acid.
Reduction: 5-Methoxy-1H-indazole-7-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-1H-indazole-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-1H-indazole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-7-carbaldehyde: Lacks the methoxy group at the 5-position.
5-Methoxy-1H-indazole-3-carbaldehyde: Has the carbaldehyde group at the 3-position instead of the 7-position.
5-Methoxy-2H-indazole-7-carbaldehyde: Differs in the hydrogen position on the nitrogen atom.
Uniqueness
5-Methoxy-1H-indazole-7-carbaldehyde is unique due to the specific positioning of the methoxy and carbaldehyde groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-methoxy-1H-indazole-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-2-6-4-10-11-9(6)7(3-8)5-12/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOIEOKYZYYCAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)C=O)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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